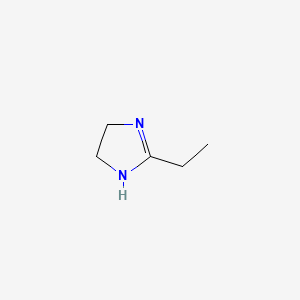

2-Ethyl-2-imidazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-2-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPKCFBHJFNUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239233 | |

| Record name | 2-Imidazoline, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-52-9 | |

| Record name | 2-Ethylimidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazoline, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazoline, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-2-imidazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethyl-2-imidazoline basic properties

An In-depth Technical Guide on the Core Basic Properties of 2-Ethyl-2-imidazoline

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its successful application and development. This guide provides a detailed overview of the core basic properties of this compound, a heterocyclic organic compound. The information is presented to facilitate easy access and comparison, with a focus on quantitative data, experimental context, and logical relationships.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data points are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C5H10N2 |

| Molecular Weight | 98.15 g/mol |

| CAS Number | 1001-03-2 |

| Appearance | Colorless to light yellow liquid or solid |

| Melting Point | 46-50 °C |

| Boiling Point | 185-187 °C at 760 mmHg |

| pKa | Approximately 10.5 - 11.5 (Estimated for the conjugate acid) |

| Solubility | Soluble in water and polar organic solvents |

| Density | 0.96 g/cm³ |

Chemical Structure and Reactivity

This compound belongs to the imidazoline class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The ethyl group at the 2-position influences its steric and electronic properties. As a base, the nitrogen atoms can be protonated, and it can participate in various chemical reactions, including alkylation and acylation.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of standard experimental protocols for determining key properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of solid this compound is placed in a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Determination of pKa (Potentiometric Titration)

The pKa of the conjugate acid of this compound can be determined by potentiometric titration.

-

Solution Preparation: A known concentration of this compound is dissolved in water.

-

Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

-

Titration: The acid is added in small increments, and the pH is recorded after each addition.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Potential Signaling Pathway Interactions

While this compound itself is not a well-characterized signaling molecule, its structural similarity to other imidazoline compounds suggests potential interactions with imidazoline receptors. These receptors are involved in various physiological processes, including the regulation of blood pressure and glucose metabolism. Further research is needed to elucidate the specific interactions of this compound with these or other signaling pathways.

Caption: Postulated Signaling Pathway Interaction.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. Ensure adequate ventilation when handling the compound. For detailed safety information, consult the Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of this compound. The presented data and protocols are intended to support further research and development activities involving this compound.

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 2-Ethyl-2-imidazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2-Ethyl-2-imidazoline, a heterocyclic compound with applications in various fields, including pharmaceuticals and industrial chemistry. This document details its structural features and outlines the primary synthetic routes from common precursors: propionitrile, propionaldehyde, and propanoic acid, in reaction with ethylenediamine. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

This compound, with the chemical formula C₅H₁₀N₂, is a five-membered heterocyclic compound belonging to the imidazoline class. The structure features a dihydroimidazole ring with an ethyl group substituted at the 2-position.

Key Structural Features:

-

Molecular Formula: C₅H₁₀N₂

-

Molecular Weight: 98.15 g/mol

-

SMILES: CCC1=NCCN1

-

InChI: InChI=1S/C5H10N2/c1-2-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7)

-

CAS Number: 930-52-9[1]

The presence of both an imine and an amine functional group within the heterocyclic ring imparts unique chemical properties to the molecule, including its basicity and ability to act as a ligand in coordination chemistry.

Physicochemical Properties:

| Property | Value |

| Appearance | White to light yellow powder or crystal |

| Boiling Point | 120 °C at 20 mmHg |

| Melting Point | 42-46 °C |

| pKa | 10.98 ± 0.40 (Predicted) |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation reaction of ethylenediamine with a three-carbon precursor. The choice of precursor—propionitrile, propionaldehyde, or propanoic acid—influences the reaction conditions and overall efficiency.

Synthesis from Propionitrile and Ethylenediamine

The reaction of propionitrile with ethylenediamine is a widely used method for the synthesis of this compound. This reaction is typically catalyzed by sulfur and proceeds under reflux conditions.[2]

Reaction Scheme:

Experimental Protocol:

A general procedure for the synthesis of 2-imidazolines from nitriles is as follows:

-

A mixture of the nitrile (e.g., propionitrile, 4 mmol), ethylenediamine (16 mmol), and sulfur (1 mmol) is placed in a round-bottom flask.[2]

-

The reaction mixture is refluxed in an oil bath at 120 °C for a period ranging from 3 to 150 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the mixture is cooled to room temperature and cold water is added.[2]

-

The product is extracted with chloroform, and the organic layer is dried over anhydrous sodium sulfate.[2]

-

The solvent is evaporated, and the crude product is purified by recrystallization from cyclohexane to yield the pure 2-imidazoline.[2]

Quantitative Data:

While specific yields for this compound are not extensively reported in the literature, the general method for 2-substituted imidazolines from nitriles reports high yields.

| Precursor | Catalyst | Solvent | Temperature | Time | Yield (%) |

| Propionitrile | Sulfur | None (neat) | 120 °C | 3-150 min | 90-97 (general)[2] |

Logical Workflow for Synthesis from Propionitrile:

Synthesis from Propionaldehyde and Ethylenediamine

The reaction between an aldehyde and ethylenediamine provides another viable route to 2-imidazolines.[3][4] This method often employs an oxidizing agent to facilitate the cyclization and formation of the imine bond.

Reaction Scheme:

Several oxidizing systems have been reported for this transformation, including:

-

tert-Butyl hypochlorite[3]

-

Hydrogen peroxide with a catalytic amount of sodium iodide[5]

-

Iodine in the presence of potassium carbonate[3]

Experimental Protocol (using H₂O₂/NaI):

A mild and environmentally friendly procedure involves the use of hydrogen peroxide as the oxidant:[5]

-

To a solution of the aldehyde (e.g., propionaldehyde, 1 mmol) and ethylenediamine (1.1 mmol) in a suitable solvent like tert-butyl alcohol, sodium iodide (0.4 mmol) is added.[5]

-

Hydrogen peroxide is then added, and the reaction mixture is stirred at a specified temperature (e.g., 80 °C). Anhydrous magnesium sulfate can be added to remove the water formed during the reaction.[5]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Quantitative Data:

This method has been shown to be high-yielding for a variety of aldehydes.

| Precursor | Oxidizing System | Solvent | Temperature | Yield (%) |

| Propionaldehyde | H₂O₂ / NaI | tert-Butyl alcohol | 80 °C | High (general)[5] |

| Propionaldehyde | t-BuOCl | Not specified | Not specified | High (general)[3] |

| Propionaldehyde | I₂ / K₂CO₃ | Not specified | Not specified | Good (general)[3] |

Logical Workflow for Synthesis from Propionaldehyde:

Synthesis from Propanoic Acid and Ethylenediamine

The direct condensation of a carboxylic acid with ethylenediamine is a common method for producing 2-substituted imidazolines, particularly in the synthesis of fatty imidazolines.[6][7] This reaction typically requires high temperatures to drive the dehydration and cyclization, and can be performed with or without a catalyst.[8] Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate this reaction.[6]

Reaction Scheme:

Experimental Protocol (Conventional Heating):

-

Propanoic acid and ethylenediamine are heated together, often in a stepwise manner. Initially, the temperature is raised to 80-150 °C to form the N-acylethylenediamine intermediate.[8]

-

The temperature is then further increased to 190-220 °C to promote cyclization and dehydration.[8]

-

Applying a vacuum helps to remove the water formed, driving the reaction to completion.[8]

-

The resulting crude product can be purified by distillation under reduced pressure.

Experimental Protocol (Microwave-Assisted):

-

Propanoic acid and ethylenediamine are mixed in a microwave-safe vessel.

-

The mixture is subjected to microwave irradiation for a short period (e.g., 5-10 minutes).[6]

-

After cooling, the product is isolated and purified.

Quantitative Data:

This method is particularly effective for the synthesis of long-chain alkyl imidazolines, with high yields reported.

| Precursor | Method | Catalyst | Temperature | Time | Yield (%) |

| Propanoic Acid | Conventional Heating | Optional | 190-220 °C | 2-8 h | Not specified |

| Propanoic Acid | Microwave-Assisted | None | High | 5-10 min | High (general)[6] |

Logical Workflow for Synthesis from Propanoic Acid:

Purification and Characterization

Purification of this compound is typically achieved by distillation under reduced pressure or by recrystallization from a suitable solvent such as cyclohexane.[2] The purity of the final product can be assessed by standard analytical techniques including:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the fractions during purification.

-

Melting Point Analysis: To confirm the identity and purity of the crystalline product.

-

Spectroscopic Methods (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry): To elucidate and confirm the chemical structure of the synthesized compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and primary synthetic routes for this compound. The synthesis can be effectively carried out from propionitrile, propionaldehyde, or propanoic acid with ethylenediamine, with each method offering distinct advantages in terms of reaction conditions and efficiency. The provided experimental protocols, quantitative data, and logical workflows are intended to equip researchers, scientists, and drug development professionals with the necessary information to synthesize and utilize this versatile compound in their work. Further research into optimizing these synthetic methods and exploring the catalytic potential of this compound and its derivatives is encouraged.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Imidazoline synthesis [organic-chemistry.org]

- 4. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]

- 5. A Facile and Efficient Synthesis of 2-Imidazolines from Aldehydes Using Hydrogen Peroxide and Substoichiometric Sodium Iodide [organic-chemistry.org]

- 6. scholar.ui.ac.id [scholar.ui.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Ethyl-2-imidazoline: Discovery, Synthesis, and Core Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-2-imidazoline, a heterocyclic organic compound with significant applications across various scientific and industrial domains. This document details its historical discovery, synthesis methodologies, physicochemical properties, and its role in pharmacology, particularly its interaction with imidazoline receptors. The guide is intended to be a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Introduction

This compound, also known as 2-ethyl-4,5-dihydro-1H-imidazole, belongs to the 2-imidazoline class of compounds. The imidazoline ring system is a prevalent structural motif in numerous natural products and synthetic molecules of pharmaceutical and industrial importance.[1] The unique chemical properties of this compound make it a versatile building block in organic synthesis and a functional ingredient in formulations for corrosion inhibition, lubrication, and as a biocide.[2][3] Its interaction with biological systems, particularly imidazoline receptors, has made it a subject of interest in medicinal chemistry and drug discovery.[1]

Discovery and History

The history of this compound is intrinsically linked to the broader discovery and exploration of the imidazoline heterocycle. The first synthesis of an imidazoline compound is credited to a German chemist in 1888, following the initial production of its aromatic precursor, imidazole, in the 1850s.[4] A pivotal moment in the synthesis of 2-substituted imidazolines was the discovery of the Pinner reaction in 1877 by Adolf Pinner.[5] This acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, or "Pinner salt," provided a foundational method for the subsequent synthesis of imidazolines upon reaction with diamines.[1][5]

While the specific first synthesis of this compound is not well-documented in easily accessible historical records, its preparation follows the general methodologies established for 2-alkyl-2-imidazolines that gained prominence in the mid-20th century. The surge in interest in imidazoline-containing compounds from the 1940s onwards, driven by the discovery of their therapeutic benefits, undoubtedly spurred the synthesis and characterization of a wide array of derivatives, including this compound.[4]

Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[2][3] It is characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 930-52-9 | [2][6] |

| Molecular Formula | C₅H₁₀N₂ | [2][6] |

| Molecular Weight | 98.15 g/mol | [2][6] |

| Melting Point | 42 - 46 °C | [2][3] |

| Boiling Point | 120 °C at 20 mmHg | [2][3] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Purity | ≥ 98% (GC) | [2][3] |

| pKa (Predicted) | 10.98 ± 0.40 | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes for 2-substituted imidazolines. The most common methods involve the condensation of a suitable precursor with ethylenediamine.

Synthesis from a Nitrile (Pinner Reaction)

A classical and widely used method for the synthesis of 2-substituted imidazolines is the Pinner reaction, followed by cyclization with a diamine.[1] This two-step process involves the formation of an imidate from a nitrile, which then reacts with ethylenediamine to form the imidazoline ring.

Step 1: Formation of Ethyl Propionimidate Hydrochloride (Pinner Salt)

Propionitrile is reacted with anhydrous ethanol in the presence of dry hydrogen chloride gas. This reaction forms the corresponding imidate salt, known as a Pinner salt.

Step 2: Cyclization with Ethylenediamine

The resulting ethyl propionimidate hydrochloride is then treated with ethylenediamine to yield this compound.

Experimental Protocol: Pinner Synthesis of 2-Alkyl-2-Imidazolines

-

Materials:

-

Propionitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride Gas

-

Ethylenediamine

-

Anhydrous Diethyl Ether

-

Sodium Hydroxide Solution

-

-

Procedure:

-

A solution of propionitrile in a molar excess of anhydrous ethanol is cooled in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution until saturation, while maintaining the temperature below 10 °C.

-

The reaction mixture is allowed to stand in a sealed container at a low temperature (e.g., 4 °C) for an extended period (typically 12-24 hours) to facilitate the formation of the Pinner salt, which may precipitate.

-

The precipitated ethyl propionimidate hydrochloride is collected by filtration and washed with anhydrous diethyl ether.

-

The Pinner salt is then slowly added to a solution of ethylenediamine in a suitable solvent (e.g., ethanol) with cooling.

-

The reaction mixture is stirred at room temperature or gently heated to drive the cyclization.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is treated with a strong base, such as a concentrated sodium hydroxide solution, to neutralize the hydrochloride salt and liberate the free base.

-

The product, this compound, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous drying agent (e.g., sodium sulfate), and purified by distillation or recrystallization.

-

-

Expected Yield: The yields for this type of reaction can vary but are generally moderate to good, depending on the specific reaction conditions and the purity of the reagents.

Synthesis from an Aldehyde

Another common method involves the reaction of an aldehyde with ethylenediamine in the presence of an oxidizing agent.[8][9] For the synthesis of this compound, propionaldehyde would be the starting material.

Experimental Protocol: Synthesis from Propionaldehyde and Ethylenediamine

-

Materials:

-

Procedure:

-

To a solution of ethylenediamine in an anhydrous solvent, the oxidizing agent is added.

-

Propionaldehyde is then added dropwise to the reaction mixture, typically under an inert atmosphere and with cooling.

-

The reaction is stirred at room temperature or gently heated for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with an appropriate aqueous solution to remove any remaining reagents and byproducts.

-

The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation or recrystallization.

-

-

Expected Yield: This method can provide good yields of 2-imidazolines.[9]

Synthesis Workflow Diagram

Caption: General synthetic workflows for this compound.

Spectroscopic Data

The structural elucidation and characterization of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the methylene protons of the imidazoline ring (a singlet or a more complex multiplet depending on the solvent and temperature). The N-H proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the ethyl group, the two equivalent methylene carbons of the imidazoline ring, and the quaternary carbon at the 2-position of the ring. It is important to note that tautomerization in imidazole derivatives can sometimes lead to broadened or undetectable signals for the ring carbons in solution-state ¹³C NMR.[10]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (Imidazoline) | 165 - 175 |

| C4/C5 (Imidazoline) | ~45 - 55 |

| -CH₂- (Ethyl) | ~25 - 35 |

| -CH₃ (Ethyl) | ~10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C-H stretch: Bands in the region of 2850-2960 cm⁻¹ corresponding to the aliphatic C-H bonds of the ethyl group and the imidazoline ring.

-

C=N stretch: A strong absorption band around 1600-1650 cm⁻¹, which is characteristic of the imidazoline ring.[7]

-

N-H bend: An absorption band around 1550-1600 cm⁻¹.[7]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 98. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the imidazoline ring. Predicted fragmentation data from PubChem suggests the following adducts: [M+H]⁺ at m/z 99.091676 and [M+Na]⁺ at m/z 121.07362.[11]

Pharmacology and Mechanism of Action

2-Alkyl-2-imidazolines, including this compound, are known to interact with several receptor systems, most notably the imidazoline and α-adrenergic receptors.

Imidazoline Receptors

Imidazoline receptors are a class of receptors that are distinct from adrenergic receptors, although they can be recognized by many of the same ligands.[12] There are three main subtypes of imidazoline receptors: I₁, I₂, and I₃.[5]

-

I₁ Receptors: These receptors are primarily located in the plasma membrane and are involved in the central regulation of blood pressure.[5] Activation of I₁ receptors in the rostral ventrolateral medulla of the brainstem leads to a decrease in sympathetic outflow, resulting in a hypotensive effect.[13]

-

I₂ Receptors: These receptors are located on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO).[14][15] Their functions are still under investigation but are implicated in pain modulation, neuroprotection, and psychiatric conditions.[14]

-

I₃ Receptors: These receptors are found in pancreatic β-cells and are involved in the regulation of insulin secretion, possibly by interacting with ATP-sensitive K⁺ channels.[5][16]

Signaling Pathways

The signaling pathways of imidazoline receptors are not fully elucidated and appear to be distinct from many classical receptor systems.

-

I₁ Receptor Signaling: The I₁ receptor is not coupled to conventional G-protein pathways that modulate adenylyl or guanylyl cyclase.[2] Instead, its activation leads to the hydrolysis of choline phospholipids, likely through the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[17] This results in the generation of second messengers such as diacylglycerol (DAG), arachidonic acid, and eicosanoids.[2] This signaling cascade is similar to that of the interleukin family of receptors, suggesting that I₁ receptors may belong to the neurocytokine receptor family.[2]

Caption: Proposed signaling pathway for the I₁ imidazoline receptor.

-

I₂ and I₃ Receptor Signaling: The signaling pathways for I₂ and I₃ receptors are less well-defined. I₂ receptors are associated with MAO, but the direct downstream signaling events are still being characterized.[14] The I₃ receptor's regulation of insulin secretion is thought to involve the modulation of KATP channels in pancreatic β-cells.[16]

Applications

This compound has a range of industrial and research applications:

-

Corrosion Inhibitor: It is effective in protecting metals from corrosion, particularly in aqueous systems, and is used in the oil and gas industry.[2][3]

-

Lubricant Additive: It improves the performance and stability of lubricating oils, especially in high-temperature applications.[2][3]

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds.[2][3]

-

Surfactants and Emulsifiers: Its surface-active properties are utilized in the formulation of surfactants and emulsifiers.[2]

-

Biocides: It is used in the formulation of biocides to control microbial growth in industrial applications.[2][3]

Conclusion

This compound is a versatile and valuable chemical compound with a rich history rooted in the development of imidazoline chemistry. Its synthesis is achievable through well-established organic reactions, and its unique physicochemical properties lend it to a variety of industrial applications. Furthermore, its interaction with imidazoline receptors continues to be an area of active research, with potential implications for the development of novel therapeutics. This guide has provided a foundational understanding of this compound, offering detailed information to support further research and development in this area.

References

- 1. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 2. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]

- 9. 2-Imidazoline synthesis [organic-chemistry.org]

- 10. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C5H10N2) [pubchemlite.lcsb.uni.lu]

- 12. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Imidazoline binding sites and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-Substituted Imidazolines

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-imidazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While 2-ethyl-2-imidazoline itself is primarily utilized in industrial applications such as corrosion inhibition, its structural analogs have significant pharmacological effects, primarily through their interaction with imidazoline and α-adrenergic receptors. Understanding the mechanism of action of these related compounds provides a foundational framework for predicting the biological activities of less-studied derivatives like this compound. This guide provides a detailed technical overview of the receptor binding profiles, downstream signaling pathways, and experimental protocols relevant to the 2-substituted imidazoline class of molecules.

Receptor Binding Profiles of Representative 2-Substituted Imidazolines

The pharmacological effects of 2-substituted imidazolines are largely determined by their binding affinities to imidazoline receptors (I₁, I₂) and α-adrenergic receptors (α₁, α₂). The ethyl group at the 2-position of this compound suggests it may interact with these receptors. The following tables summarize the binding affinities (Ki, nM) of well-characterized 2-substituted imidazolines, which serve as prototypes for understanding the potential interactions of this compound.

| Compound | I₁ Imidazoline Receptor (Ki, nM) | I₂ Imidazoline Receptor (Ki, nM) | α₁-Adrenergic Receptor (Ki, nM) | α₂-Adrenergic Receptor (Ki, nM) | References |

| Clonidine | 1.0 - 58.2 | 4,179 | >10,000 | 3.8 - 32 | [1][2] |

| Moxonidine | 2.3 | - | - | 76 | [3] |

| Rilmenidine | 5.3 - 7.1 | 5,189 | - | 113 - 2,440 | [1][3] |

| Idazoxan | - | High Affinity | - | High Affinity | [4] |

| Cirazoline | - | High Affinity | 960 (α₁B), 660 (α₁D) | - | [5][6] |

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Functional Activity of Representative 2-Substituted Imidazolines

The functional consequence of receptor binding is crucial for understanding the mechanism of action. The following table summarizes the available functional data (EC₅₀/IC₅₀, nM) for key 2-substituted imidazolines.

| Compound | Receptor | Functional Assay | Value (nM) | Effect | References |

| Clonidine | α₂-Adrenergic | Inhibition of cAMP accumulation | ~10 | Agonist | [7] |

| Cirazoline | α₁-Adrenergic | Guinea-pig aorta contraction | ED₅₀ similar to norepinephrine | Full Agonist | [5] |

| Cirazoline | α₁A-Adrenergic | - | - | Full Agonist | [6] |

| Cirazoline | α₁B/α₁D-Adrenergic | - | - | Partial Agonist | [6] |

Signaling Pathways

The interaction of 2-substituted imidazolines with their target receptors initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

I₁ Imidazoline Receptor Signaling

Activation of I₁ imidazoline receptors is thought to be coupled to the activation of phosphatidylcholine-specific phospholipase C (PC-PLC). This leads to the hydrolysis of phosphatidylcholine, generating diacylglycerol (DAG) and phosphocholine. DAG can then activate protein kinase C (PKC) isoforms and downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2 phosphorylation. I₁ receptor activation is not typically associated with changes in intracellular calcium or cyclic AMP (cAMP) levels.[8]

I₂ Imidazoline Receptor Signaling

The signaling mechanism for I₂ imidazoline receptors is less well-defined and appears to be heterogeneous.[1] I₂ binding sites are located on the outer mitochondrial membrane and have been identified as an allosteric site on monoamine oxidase (MAO).[9] Ligand binding to I₂ sites can modulate MAO activity, thereby affecting the metabolism of monoamines like norepinephrine and serotonin. This modulation of neurotransmitter levels can indirectly lead to various physiological effects.[10] Direct downstream signaling pathways independent of MAO activity are still under investigation.

α₁-Adrenergic Receptor Signaling

α₁-Adrenergic receptors are Gq-protein coupled receptors.[11] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[12]

α₂-Adrenergic Receptor Signaling

α₂-Adrenergic receptors are primarily coupled to Gi-proteins.[13] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects.

Experimental Protocols

The following section details generalized protocols for key experiments used to characterize the interaction of 2-substituted imidazolines with their target receptors and the subsequent signaling cascades.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-clonidine for α₂/I₁ receptors, [³H]-idazoxan for I₂ receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known competing ligand.

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK signaling pathway.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the receptor of interest to approximately 80% confluency.

-

Serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.

-

Treat the cells with various concentrations of the 2-substituted imidazoline for different time points.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

cAMP Accumulation Assay

This assay is used to measure the inhibition of adenylyl cyclase activity, typically mediated by Gi-coupled receptors like α₂-adrenergic receptors.

Methodology:

-

Cell Preparation:

-

Culture cells expressing the Gi-coupled receptor of interest.

-

Harvest and resuspend the cells in stimulation buffer.

-

-

Assay Procedure:

-

Add the cell suspension to a microplate.

-

To measure agonist activity, add varying concentrations of the 2-substituted imidazoline along with a stimulator of adenylyl cyclase, such as forskolin.

-

To measure antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

-

Incubate for a specified time at room temperature or 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA (Enzyme-Linked Immunosorbent Assay).

-

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP levels against the logarithm of the compound concentration.

-

Calculate the EC₅₀ for agonists or the IC₅₀ for antagonists.

-

Conclusion

While direct pharmacological data for this compound is lacking, the extensive research on analogous 2-substituted imidazolines provides a robust framework for predicting its potential mechanism of action. It is highly probable that this compound will exhibit some degree of affinity for imidazoline and/or α-adrenergic receptors. The specific receptor subtype selectivity and functional activity will be determined by the physicochemical properties imparted by the ethyl group at the 2-position. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive roadmap for the characterization of this compound and other novel 2-substituted imidazoline derivatives, facilitating future research and drug development efforts in this important chemical class.

References

- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Receptor interactions of imidazolines. IX. Cirazoline is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Alpha 2-adrenergic receptor-mediated regulation of adenylate cyclase in the intact human platelet. Evidence for a receptor reserve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazoline I(1) receptor-induced activation of phosphatidylcholine-specific phospholipase C elicits mitogen-activated protein kinase phosphorylation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. I2 Receptors | Imidazoline Receptors | Tocris Bioscience [tocris.com]

- 10. Mechanisms of imidazoline I2 receptor agonist-induced antinociception in rats: involvement of monoaminergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

Theoretical Investigations of 2-Ethyl-2-imidazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 2-Ethyl-2-imidazoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the computational analysis of its structural, electronic, and spectroscopic properties. While direct theoretical data for this compound is limited in publicly accessible literature, this guide utilizes data from a closely related analogue, 2-phenyl-2-imidazoline, to illustrate the application of computational methods and the nature of the expected results. The guide also outlines generalized experimental protocols for its synthesis and characterization, and presents a hypothetical molecular docking workflow against a relevant biological target, acetylcholinesterase. All computational and experimental workflows are visualized using logical diagrams.

Introduction

2-substituted-2-imidazolines are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and industrial applications. This compound, in particular, is a subject of interest for its potential as a corrosion inhibitor and as a scaffold in the design of novel therapeutic agents.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the molecular properties that underpin these applications. These computational methods provide insights into the geometric and electronic structure, vibrational characteristics, and reactivity of the molecule, which are essential for predicting its behavior and for designing new derivatives with enhanced properties.

Computational Chemistry Studies

Optimized Molecular Geometry

The optimization of the molecular geometry of 2-phenyl-2-imidazoline reveals the bond lengths and angles that correspond to the molecule's lowest energy state. This information is fundamental for understanding its three-dimensional structure and steric properties.

Table 1: Selected Optimized Geometrical Parameters of 2-Phenyl-2-imidazoline

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N (imidazoline ring) | 1.39 - 1.48 |

| C=N (imidazoline ring) | 1.28 |

| C-C (phenyl ring) | 1.39 - 1.40 |

| C-H (phenyl ring) | 1.08 |

| N-C-N (imidazoline ring) | 105.0 - 110.0 |

| C-N-C (imidazoline ring) | 110.0 - 112.0 |

| H-C-H (imidazoline ring) | 108.0 - 109.0 |

Data is representative of typical values for such structures and is based on findings for 2-phenyl-2-imidazoline.[2][3]

Vibrational Analysis

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectroscopic signatures of a molecule. These predictions are invaluable for interpreting experimental spectra and identifying characteristic functional groups. The calculated vibrational frequencies for 2-phenyl-2-imidazoline are presented below.

Table 2: Calculated Vibrational Frequencies for Key Modes of 2-Phenyl-2-imidazoline

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3065 |

| C-H stretching (aliphatic) | 2900 - 3000 |

| C=N stretching (imidazoline) | 1620 - 1650 |

| C-N stretching (imidazoline) | 1200 - 1300 |

| C-H out-of-plane bending | 720 - 986 |

These values are based on DFT calculations for 2-phenyl-2-imidazoline and serve as an illustrative example.[2][3]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and stability.

Table 3: Frontier Molecular Orbital Energies of 2-Phenyl-2-imidazoline

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 to -6.5 |

| LUMO Energy | -0.8 to -1.1 |

| HOMO-LUMO Gap | 5.1 to 5.7 |

Values are typical for this class of compounds as determined by DFT calculations on 2-phenyl-2-imidazoline.[2][3]

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP map of 2-phenyl-2-imidazoline, regions of negative potential (red) are typically located around the nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive potential regions (blue) are found around the hydrogen atoms.[2][3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted-2-imidazolines involves the condensation of an aldehyde with ethylenediamine.[4]

Protocol:

-

Reaction Setup: To a round-bottom flask, add propanal (1.0 equivalent) and ethylenediamine (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Oxidation: An oxidizing agent, such as iodine in the presence of potassium carbonate or tert-butyl hypochlorite, is added to the reaction mixture to facilitate the cyclization and formation of the imidazoline ring.[4]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: General synthesis workflow for this compound.

Computational Methodology

The theoretical calculations described in this guide are typically performed using the Gaussian suite of programs.

Protocol:

-

Structure Optimization: The initial geometry of the molecule is built and optimized using DFT at the B3LYP/6-311++G(d,p) level of theory.[2][3]

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR and Raman spectra.

-

Electronic Properties: HOMO and LUMO energies are obtained from the output of the geometry optimization.

-

MEP Analysis: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize the charge distribution.

Caption: Workflow for computational analysis of this compound.

Molecular Docking and Signaling Pathways

Imidazoline derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.[5][6][7] Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with the active site of AChE.

Molecular Docking Workflow

Protocol:

-

Protein and Ligand Preparation: The 3D structure of human AChE is obtained from the Protein Data Bank (PDB). The this compound structure is optimized using DFT.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The binding site on AChE is defined based on the location of the co-crystallized ligand or known active site residues.

-

Analysis of Results: The docking results are analyzed to identify the binding poses with the lowest binding energy and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Caption: A typical molecular docking workflow.

Hypothetical Signaling Pathway

The inhibition of AChE by this compound would lead to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key mechanism for symptomatic relief in Alzheimer's disease.

Caption: Inhibition of AChE by this compound.

Conclusion

Theoretical studies are indispensable for elucidating the structure-activity relationships of this compound and for guiding the development of new applications. While this guide has relied on data from a closely related analogue to illustrate the depth of computational analysis, it underscores the importance and the potential of such studies. The combination of DFT calculations, detailed experimental protocols, and molecular docking simulations provides a robust framework for advancing research in this promising area of medicinal and materials chemistry. Future work should focus on obtaining specific experimental and theoretical data for this compound to validate and refine the models presented herein.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study [scirp.org]

- 3. Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study [scirp.org]

- 4. 2-Imidazoline synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethyl-2-imidazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of 2-Ethyl-2-imidazoline, a key heterocyclic compound. The document covers its chemical and physical properties, detailed synthesis protocols, and its relevance in pharmacology, particularly concerning its interaction with imidazoline and adrenergic receptor systems. This paper aims to serve as a foundational resource for professionals in chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a cyclic amidine with a simple alkyl substitution. Its physical and chemical characteristics are fundamental to its application as a synthetic intermediate and its potential biological activity. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 930-52-9 | [1] |

| Molecular Formula | C₅H₁₀N₂ | [1] |

| Molecular Weight | 98.15 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | Chem-Impex |

| Melting Point | 42 - 46 °C | Chem-Impex |

| Boiling Point | 120 °C at 20 mmHg | Chem-Impex |

| Solubility | Highly soluble in polar solvents (water, alcohol) | [2] |

Synthesis of this compound

The synthesis of 2-substituted-2-imidazolines is well-established, with the most common and efficient method being the condensation of a 1,2-diamine with a nitrile or ester.[3] This process, often referred to as a cyclic Pinner reaction, typically requires acid catalysis and elevated temperatures.[3]

A generalized workflow for the synthesis of 2-alkyl-2-imidazolines from nitriles is depicted below. This reaction proceeds via the cyclization of an N-(2-aminoethyl)amidine intermediate, which is formed in situ.

While a specific, peer-reviewed protocol for this compound was not found in the literature search, a general and widely cited procedure for the synthesis of 2-alkyl-2-imidazolines from nitriles and ethylenediamine can be adapted.[4]

Materials:

-

Propanenitrile (CH₃CH₂CN)

-

Ethylenediamine (NH₂CH₂CH₂NH₂)

-

Elemental Sulfur (S) or a suitable acid catalyst

-

Chloroform (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

-

Cyclohexane (for recrystallization)

Procedure:

-

A mixture of propanenitrile (1 equivalent), ethylenediamine (4 equivalents), and a catalytic amount of sulfur (0.25 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux (approximately 120 °C) in an oil bath. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the mixture is allowed to cool to room temperature.

-

Cold water is added to the flask, and the product is extracted with chloroform.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from cyclohexane to yield pure this compound.

Note: Yields for similar reactions using this sulfur-catalyzed, solvent-free method are reported to be in the range of 96-99%.[4]

Pharmacology of the Imidazoline Scaffold

While specific pharmacological data for this compound is scarce in publicly available literature, the broader class of 2-substituted imidazolines has been extensively studied. These compounds are known to interact with imidazoline receptors (IR) and α-adrenergic receptors (α-AR), making them relevant to drug development.[5]

Imidazoline ligands primarily target two main receptor families:

-

Imidazoline Receptors (IR): These are non-adrenergic sites classified into at least three subtypes.

-

I₁-imidazoline receptor: Implicated in the central regulation of blood pressure.[6] Its signaling is not coupled to traditional G-protein pathways but involves phospholipid hydrolysis.[7]

-

I₂-imidazoline receptor: Widely distributed and its function is still under investigation, but it is linked to pain, neuroprotection, and psychiatric conditions.[8] It is proposed to be an allosteric site on monoamine oxidase.

-

I₃-imidazoline receptor: Primarily involved in regulating insulin secretion from pancreatic β-cells.

-

-

α-Adrenergic Receptors (α-AR): These are classic G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine.[9][10] Imidazoline compounds often show significant affinity, particularly for the α₂-AR subtype, which also plays a role in blood pressure regulation.[11]

The interplay between these receptor systems is a key area of research, as the relative affinity of a ligand for I₁ versus α₂ receptors can determine its therapeutic efficacy and side-effect profile.[11]

References

- 1. scbt.com [scbt.com]

- 2. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]

- 3. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoline binding sites and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Ethyl-2-imidazoline: A Technical Guide

Introduction

2-Ethyl-2-imidazoline (CAS No. 930-52-9) is a heterocyclic organic compound with the molecular formula C₅H₁₀N₂ and a molecular weight of approximately 98.15 g/mol .[1][2][3] It serves as a crucial building block and intermediate in various industrial and pharmaceutical applications, including the synthesis of corrosion inhibitors, surfactants, and therapeutic agents.[3] A thorough characterization of its molecular structure is essential for quality control, reaction monitoring, and understanding its chemical behavior. This guide provides an in-depth overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, complete with experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the ethyl and imidazoline ring moieties.

Predicted NMR Data

Due to the potential for tautomerization in imidazoline derivatives, NMR signals for the ring atoms can sometimes be broadened in solution-state spectra.[4] The following tables summarize the predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 1.1 - 1.3 | Triplet (t) | 3H | -CH₃ (Ethyl group) |

| b | ~ 2.2 - 2.4 | Quartet (q) | 2H | -CH₂- (Ethyl group) |

| c | ~ 3.5 - 3.7 | Singlet (s) | 4H | -CH₂-CH₂- (Imidazoline ring) |

| d | ~ 4.5 (variable) | Broad Singlet (br s) | 1H | -NH- (Imidazoline ring) |

Note: The imidazoline ring protons (c) may appear as two triplets if coupling is resolved. The NH proton (d) is exchangeable and may not always be observed.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 10 - 15 | -CH₃ (Ethyl group) |

| 2 | ~ 25 - 30 | -CH₂- (Ethyl group) |

| 3 | ~ 50 - 55 | -CH₂-CH₂- (Imidazoline ring) |

| 4 | ~ 165 - 170 | C=N (Imine carbon) |

Experimental Protocol: NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation :

-

Accurately weigh 5-25 mg of high-purity this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5]

-

Ensure the sample is fully dissolved. If any solid particulates are present, filter the solution through a pipette with a small plug of glass wool directly into a 5 mm NMR tube to prevent magnetic field distortions.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[6]

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer's field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

Acquire the ¹H spectrum using standard pulse sequences. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.[7]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Phase-correct the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by absorptions corresponding to N-H, C-H, and C=N bonds.

Characteristic IR Absorption Data

Table 3: Key FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3200 - 3400 | N-H stretch | Medium, Broad |

| 2850 - 2970 | C-H stretch (Aliphatic) | Strong |

| 1600 - 1650 | C=N stretch (Imine) | Medium to Strong |

| 1450 - 1470 | C-H bend (Methylene) | Medium |

| 1200 - 1300 | C-N stretch | Medium |

Note: These values are based on characteristic frequencies for imidazoline derivatives.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method that requires minimal sample preparation.[10][11]

-

Sample Preparation :

-

Instrument Setup and Data Acquisition :

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.[13]

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface.[14]

-

-

Data Collection and Analysis :

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

-

After data collection, clean the crystal surface thoroughly.

-

Analyze the resulting spectrum by identifying the positions (in cm⁻¹) of the major absorption bands and correlating them with specific functional group vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, typically yielding a protonated molecular ion [M+H]⁺.[15]

Predicted Mass Spectrometry Data

The monoisotopic mass of this compound (C₅H₁₀N₂) is 98.0844 Da.[16] The following table lists the predicted m/z values for common adducts that may be observed in ESI-MS.

Table 4: Predicted ESI-MS Data for this compound

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₅H₁₁N₂]⁺ | 99.0917 |

| [M+Na]⁺ | [C₅H₁₀N₂Na]⁺ | 121.0736 |

| [M+K]⁺ | [C₅H₁₀N₂K]⁺ | 137.0476 |

| [M]⁺ | [C₅H₁₀N₂]⁺ | 98.0839 |

Data sourced from PubChem predictions.[16]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes a general procedure for analyzing this compound using ESI-MS.

-

Sample Preparation :

-

Prepare a stock solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[17]

-

Create a dilute solution for analysis (typically 1-10 µg/mL) by diluting the stock solution with a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water.[18]

-

To promote the formation of protonated ions ([M+H]⁺) in positive ion mode, it is common to add a small amount of an acid, such as 0.1% formic acid, to the final solution.[15]

-

Filter the final solution if any particulates are present to avoid clogging the instrument.[18]

-

-

Instrument Setup and Data Acquisition :

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[19]

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize key ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da) to include the expected molecular ion and potential adducts.

-

-

Data Analysis :

-

Identify the peak corresponding to the protonated molecule ([M+H]⁺) at m/z ≈ 99.09.

-

Observe other potential adducts, such as the sodium adduct ([M+Na]⁺), which can help confirm the molecular weight.

-

For high-resolution mass spectrometers (HRMS), the measured accurate mass can be used to confirm the elemental composition (C₅H₁₀N₂) of the molecule.

-

Workflow Visualization

The characterization of a chemical compound like this compound involves a logical workflow where different spectroscopic techniques provide complementary information, leading to a conclusive structural identification.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. benchchem.com [benchchem.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. mt.com [mt.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PubChemLite - this compound (C5H10N2) [pubchemlite.lcsb.uni.lu]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 19. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 2-Ethyl-2-imidazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-2-imidazoline, focusing on its solubility and stability. This information is critical for researchers and professionals involved in drug development, formulation, and quality control, where a thorough understanding of a compound's behavior in various environments is paramount.

Executive Summary

This compound is a heterocyclic organic compound recognized for its broad utility as a corrosion inhibitor, a component in lubricants and surfactants, and as an intermediate in the synthesis of pharmaceuticals.[1] Its efficacy in these applications is intrinsically linked to its solubility in diverse solvent systems and its stability under various environmental conditions. This guide summarizes the available data on these properties, provides detailed experimental protocols for their determination, and visualizes key processes to facilitate a deeper understanding. While qualitative data on solubility is readily available, specific quantitative solubility values are not widely reported in public literature. The primary degradation pathway for this compound is hydrolysis, particularly under acidic and elevated temperature conditions.

Solubility Profile

This compound is characterized by its excellent solubility in water and other polar organic solvents.[1][2] This property is attributed to the presence of two nitrogen atoms in the heterocyclic ring, which can participate in hydrogen bonding with protic solvents.

Qualitative Solubility Data

The available literature consistently describes this compound as being highly soluble in a range of common solvents. A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference(s) |

| Water | Highly Soluble | [1][2] |

| Ethanol | Soluble | [2] |

| Methanol | Soluble | [2] |

| Acetone | Soluble | [2] |

| Chloroform | Soluble | [1] |

| Benzene | Low Solubility | [1] |

| Petroleum Ether | Low Solubility | [1] |

| Carbon Tetrachloride | Low Solubility | [1] |

Note: "Highly Soluble" and "Soluble" indicate that the compound dissolves readily at ambient temperature. "Low Solubility" suggests that the compound is only sparingly soluble under similar conditions.

Factors Influencing Solubility

The solubility of 2-substituted 2-imidazolines is influenced by several factors:

-

Alkyl Chain Length: The solubility in polar solvents tends to decrease as the length of the alkyl substituent at the 2-position increases.[1]

-

Presence of Polar Functional Groups: The introduction of polar groups, such as hydroxyl or amino groups, can enhance water solubility.[1]

-

pH: In aqueous solutions, the protonation of the nitrogen atoms in the imidazoline ring at lower pH values can increase its solubility and dispersibility.[3]

Stability Profile

The chemical stability of this compound is a critical parameter, particularly in its application as a pharmaceutical intermediate and in formulations. The primary degradation pathway is hydrolysis, leading to ring cleavage.

Hydrolytic Stability

This compound is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases and is accelerated by increased temperature.[1][3]

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the imidazoline ring undergoes cleavage to form the corresponding N-(2-aminoethyl)propanamide. This reaction follows a pseudo-first-order kinetic model.[3]

-

Base-Catalyzed Hydrolysis: While less extensively studied for this compound specifically, 2-imidazolines, in general, are known to hydrolyze in aqueous basic media.[4]

-

Thermal Stress: Elevated temperatures, particularly in the range of 100-150°C, significantly promote the hydrolysis of the imidazoline ring.[3]

Oxidative and Photolytic Stability

Detailed public information regarding the oxidative and photolytic stability of this compound is limited. However, the imidazole moiety in other molecules has been shown to be susceptible to oxidation and photodegradation. Forced degradation studies are therefore essential to fully characterize the stability profile of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard methodologies and can be adapted to specific laboratory capabilities.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the widely used shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

-

This compound (of known purity)

-

Purified water (e.g., Milli-Q or equivalent)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-